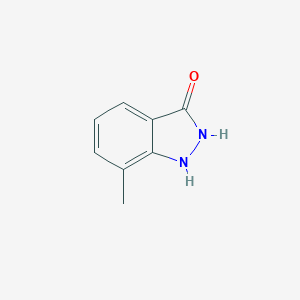

7-methyl-1H-indazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOVTXHCNDSIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625235 | |

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-21-6 | |

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 7-Methyl-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-methyl-1H-indazol-3-ol is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the parent 1H-indazol-3-ol scaffold and related substituted indazole derivatives. All quantitative data for the target compound should be considered estimated unless otherwise specified.

Introduction

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Indazole derivatives have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][3] This technical guide focuses on the chemical properties of this compound, a specific derivative of the indazole family. While direct experimental data is sparse, this document extrapolates from the well-documented characteristics of structurally related analogs to provide a reasoned projection of its chemical profile, potential synthesis, and biological significance.

Chemical Properties

The chemical properties of this compound are influenced by the bicyclic aromatic indazole core, the hydroxyl group at the 3-position, and the methyl group at the 7-position. The hydroxyl group introduces the potential for tautomerism, existing in equilibrium with its keto form, 7-methyl-1,2-dihydro-3H-indazol-3-one. The methyl group is expected to increase lipophilicity compared to the parent compound.

Quantitative Data

The following table summarizes the calculated and estimated physicochemical properties of this compound, alongside experimental data for the related compound 1-benzyl-1H-indazol-3-ol for comparison.

| Property | This compound (Estimated/Calculated) | 1-Benzyl-1H-indazol-3-ol (Experimental/Computed) |

| Molecular Formula | C₈H₈N₂O | C₁₄H₁₂N₂O[4] |

| Molecular Weight | 148.16 g/mol | 224.26 g/mol [4] |

| CAS Number | Not Available | 2215-63-6[4] |

| Melting Point | Not Available | 167 °C[5] |

| Boiling Point | Not Available | Not Available |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. | 12.5 µg/mL in aqueous buffer at pH 7.4[4] |

| pKa | Not Available | Not Available |

| LogP | Not Available | 2.31[6] |

Experimental Protocols

Proposed Synthesis of this compound

A common route to indazol-3-ols involves the cyclization of 2-hydrazinobenzoic acids or related precursors. The synthesis of this compound could likely be achieved from 2-amino-3-methylbenzoic acid.

Step 1: Diazotization of 2-amino-3-methylbenzoic acid

-

Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable acidic aqueous solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction and Cyclization

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in water.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution at a controlled temperature.

-

After the addition is complete, the reaction mixture is typically heated to promote cyclization to the indazol-3-ol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, the broader indazole-3-carboxamide scaffold, a closely related structure, has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1).[1][7] PAK1 is a key regulator of cellular processes such as cell motility, proliferation, and survival. Its aberrant activation is implicated in tumor progression and metastasis. It is plausible that this compound could exhibit similar inhibitory activity against PAK1 or other kinases.

The following diagram illustrates a simplified PAK1 signaling pathway, a potential target for indazole derivatives.

Conclusion

This compound is a molecule of interest within the pharmacologically significant indazole class of compounds. While direct experimental data is currently lacking, this guide provides a framework for its chemical properties, a plausible synthetic route, and its potential biological relevance based on structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazol-3-ol from 7-methyl-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-methyl-1H-indazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 7-methyl-indole. The synthetic strategy involves a two-stage process: the formation of a key intermediate, 7-methyl-1H-indazole-3-carboxaldehyde, via nitrosation of the indole ring, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the target indazolol.

This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in the practical application of this methodology.

Stage 1: Synthesis of 7-methyl-1H-indazole-3-carboxaldehyde

The initial and crucial step in this synthesis is the transformation of the 7-methyl-indole scaffold into the 7-methyl-1H-indazole ring system. This is achieved through a nitrosation reaction under mildly acidic conditions. This reaction proceeds via an electrophilic attack of a nitrosating agent on the electron-rich indole, leading to a ring-opening and subsequent recyclization to form the stable indazole core.

Experimental Protocol: Nitrosation of 7-methyl-indole

This procedure is adapted from established methods for the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.[1][2]

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a solution of sodium nitrite (NaNO₂) in deionized water and dimethylformamide (DMF) is prepared.

-

To this cooled solution, 2 N hydrochloric acid (HCl) is added slowly while maintaining the temperature at 0 °C. The mixture is stirred for 10 minutes at this temperature.

-

Addition of 7-methyl-indole: A solution of 7-methyl-indole in DMF is added dropwise to the nitrosating mixture over a period of 2 hours using a syringe pump. The slow addition is critical to minimize the formation of dimeric byproducts.[2]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to afford 7-methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[1]

Quantitative Data for Stage 1

| Parameter | Value | Reference |

| Reactants | ||

| 7-methyl-indole | 2.0 mmol (262 mg) | [1] |

| Sodium Nitrite (NaNO₂) | 16 mmol (1.10 g) | [1] |

| 2 N Hydrochloric Acid | 14 mmol (7.0 mL) | [1] |

| Solvents | ||

| Dimethylformamide (DMF) | 6 mL | [1] |

| Deionized Water | 3.2 mL | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 14 hours | [1] |

| Product | ||

| 7-methyl-1H-indazole-3-carboxaldehyde | 229 mg | [1] |

| Yield | 72% | [1] |

Logical Workflow for Stage 1

Caption: Experimental workflow for the nitrosation of 7-methyl-indole.

Stage 2: Synthesis of this compound

The second stage involves the conversion of the aldehyde functionality of the intermediate to a hydroxyl group. A robust method for this transformation is the Baeyer-Villiger oxidation, which converts aldehydes to formates, followed by hydrolysis to the desired alcohol.

Experimental Protocol: Baeyer-Villiger Oxidation and Hydrolysis

This protocol is a general procedure for the Baeyer-Villiger oxidation of aromatic aldehydes.

-

Oxidation: In a round-bottom flask, 7-methyl-1H-indazole-3-carboxaldehyde is dissolved in a suitable solvent such as dichloromethane or chloroform.

-

The solution is cooled to 0 °C, and a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 7-methyl-1H-indazol-3-yl formate.

-

Hydrolysis: The crude formate is dissolved in a mixture of methanol and water, and a base such as sodium hydroxide or potassium carbonate is added.

-

The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Purification: The reaction mixture is neutralized with a dilute acid, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data for Stage 2 (Estimated)

| Parameter | Value |

| Reactants | |

| 7-methyl-1H-indazole-3-carboxaldehyde | 1.0 equiv |

| m-CPBA | 1.1-1.5 equiv |

| Sodium Hydroxide (for hydrolysis) | 2.0 equiv |

| Solvents | |

| Dichloromethane | - |

| Methanol/Water | - |

| Reaction Conditions | |

| Temperature (Oxidation) | 0 °C to RT |

| Temperature (Hydrolysis) | Room Temperature |

| Product | |

| This compound | - |

| Yield | High (expected) |

Synthetic Pathway

Caption: Synthetic route to this compound.

This technical guide provides a viable and detailed synthetic route for the preparation of this compound from 7-methyl-indole. The procedures are based on well-established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. For any new synthesis, it is recommended to perform small-scale trials to optimize the reaction conditions.

References

An In-depth Technical Guide on the Spectroscopic Data for 7-Methyl-1H-indazol-3-ol (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 7-methyl-1H-indazol-3-ol (CAS 120277-21-6), a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines information on its tautomeric form, 7-methyl-1,2-dihydro-3H-indazol-3-one, with plausible experimental protocols and predicted spectroscopic data based on analogous compounds.

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. This compound exists in tautomeric equilibrium with 7-methyl-1,2-dihydro-3H-indazol-3-one. The position of this equilibrium can be influenced by the solvent and substitution patterns. For the purpose of this guide, both tautomers will be considered.

Plausible Experimental Protocols

2.1. Synthesis of this compound via Diazotization

This protocol describes a plausible synthesis of this compound from 2-amino-3-methylbenzoic acid.

Materials:

-

2-Amino-3-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Cyclization: The intramolecular cyclization of the diazonium salt to form the indazol-3-ol occurs in the acidic solution. The reaction mixture may be allowed to slowly warm to room temperature or gently heated to facilitate the cyclization, though conditions should be carefully monitored to avoid decomposition.

-

Neutralization and Extraction: Carefully neutralize the reaction mixture with a base such as sodium hydroxide or sodium bicarbonate to precipitate the product. Extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its N-substituted tautomers. It is important to note that the data for the parent compound is largely predictive.

3.1. NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for 7-Methyl-1,2-dihydro-3H-indazol-3-one in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N1-H |

| ~7.4 - 7.6 | d | 1H | H-4 |

| ~7.0 - 7.2 | d | 1H | H-6 |

| ~6.8 - 7.0 | t | 1H | H-5 |

| ~2.3 - 2.5 | s | 3H | 7-CH₃ |

Table 2: Predicted ¹³C NMR Data for 7-Methyl-1,2-dihydro-3H-indazol-3-one in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (C3) |

| ~145 - 148 | C7a |

| ~130 - 135 | C3a |

| ~125 - 128 | C5 |

| ~120 - 123 | C7 |

| ~118 - 121 | C4 |

| ~115 - 118 | C6 |

| ~15 - 18 | 7-CH₃ |

Note: The chemical shifts are predictions based on known data for similar indazole structures and may vary depending on the solvent and experimental conditions.

Spectroscopic data for N-substituted derivatives of 7-methyl-1,2-dihydro-3H-indazol-3-one have been reported[1]. For example, for 2-butyl-7-methyl-1,2-dihydro-3H-indazol-3-one , the following has been observed in CDCl₃:

-

¹H NMR (400 MHz, CDCl₃): δ 8.73 (s, 1H), 7.56 (d, J = 7.8, 1H), 7.26 (d, J = 7.3, 1H), 7.04 (t, J = 7.5, 1H), 3.85 (t, J = 7.4, 2H), 2.38 (s, 3H), 1.71 (p, J = 7.4, 2H), 1.27 (h, J = 7.4, 2H), 0.85 (t, J = 7.4, 3H).[1]

-

¹³C NMR (101 MHz, CDCl₃): δ 162.4, 145.8, 131.8, 122.2, 120.8, 118.2, 118.1, 44.0, 30.4, 19.9, 15.9, 13.6.[1]

3.2. Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 149.0658 | [M+H]⁺ |

| ESI+ | 171.0478 | [M+Na]⁺ |

High-resolution mass spectrometry (HRMS) data for N-substituted derivatives confirms the molecular formula. For 2-butyl-7-methyl-1,2-dihydro-3H-indazol-3-one , the calculated m/z for [M+H]⁺ (C₁₂H₁₇N₂O⁺) is 205.1335, with a found value of 205.1333.[1]

Mandatory Visualizations

4.1. Plausible Synthetic Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

Caption: Plausible synthesis of this compound.

4.2. Spectroscopic Analysis Workflow

This diagram outlines the logical flow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

References

7-methyl-1H-indazol-3-ol solubility in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-methyl-1H-indazol-3-ol in common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information for structurally related compounds.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of a drug candidate that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and hinder the development of promising therapeutic agents. Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.

Solubility of this compound: Current Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity at a defined temperature) for this compound in common laboratory solvents is not publicly available. However, qualitative solubility information for structurally related indazole derivatives can provide valuable insights into its expected solubility profile.

Table 1: Qualitative Solubility of Structurally Related Indazole Derivatives

| Compound Name | Water | DMSO | Methanol | Ethanol | Acetone | Acetonitrile |

| 1H-Indazol-3-amine | Insoluble | Slightly Soluble | Slightly Soluble | Data not available | Data not available | Data not available |

| 7-Methyl-1H-indazole-3-carboxamide | Low aqueous solubility implied | Soluble | Soluble | Data not available | Data not available | Data not available |

| 1-benzyl-1H-indazol-3-ol | 12.5 µg/mL (at pH 7.4)[1] | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The solubility of a compound can be influenced by various factors, including its crystalline form, purity, temperature, and the pH of the aqueous medium.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely recognized and accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3][4]

Thermodynamic Solubility Determination via the Shake-Flask Method

Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a specific temperature and pressure.[5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringes and filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the respective solvent should be prepared for accurate quantification.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Biological Context

Indazole derivatives are known to be biologically active and have been investigated for their potential as therapeutic agents in various diseases, including cancer and inflammation.[6][7] Many indazole-containing compounds act as inhibitors of protein kinases, which are key components of cellular signaling pathways.[8] For instance, some indazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9]

The diagram below illustrates a simplified, generalized signaling pathway that can be inhibited by kinase inhibitors, a class of drugs to which many indazole derivatives belong.

Caption: Generalized Kinase Inhibition by Indazole Derivatives.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. By employing standardized protocols such as the shake-flask method, researchers can obtain accurate and reliable solubility data, which is crucial for advancing the preclinical development of this and other promising compounds. The known biological activities of related indazole derivatives highlight the importance of thoroughly characterizing the physicochemical properties of novel analogs to unlock their full therapeutic potential.

References

- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 7-methyl-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 7-methyl-1H-indazol-3-ol. Due to the limited availability of specific stability data for this compound, this guide draws upon the general physicochemical properties and stability of the indazole scaffold, providing a robust framework for its handling and storage.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its stability and behavior in various experimental settings. While specific experimental data for this compound is scarce, the properties of the parent indazole ring and related derivatives provide valuable insights.

Table 1: Physicochemical Properties of Related Indazole Compounds

| Property | Value (Compound) | Citation |

| Molecular Formula | C8H8N2O | N/A |

| Molecular Weight | 148.16 g/mol | N/A |

| Melting Point | 145-148 °C (Indazole) | [1] |

| pKa | 14.00 ± 0.10 (Indazole, Predicted) | [1] |

| Solubility | Very slightly soluble in water (N-Methyl-1H-indazol-3-amine) | [2] |

| Tautomerism | The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. | [3][4] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

Indazole derivatives generally exhibit good thermal stability. However, elevated temperatures can promote degradation, the specifics of which would depend on the substitution pattern. For synthetic reactions involving indazoles, temperatures are a critical factor, with higher temperatures sometimes leading to side reactions and decreased yields.[5]

Photostability

Compounds containing the indazole scaffold can be sensitive to light.[6] Photostability testing is a critical component of drug development to ensure that light exposure does not lead to unacceptable degradation.[7][8] It is recommended to handle this compound in a manner that minimizes exposure to direct sunlight or strong artificial light.

pH and Hydrolytic Stability

The hydrolytic stability of indazole derivatives can be influenced by pH. While specific data for this compound is unavailable, the stability of other nitrogen-containing heterocyclic compounds is known to be pH-dependent.[9][10] It is advisable to assess the stability of this compound in aqueous solutions at different pH values, particularly if it is to be used in formulation studies.

Recommended Storage Conditions

Based on the general properties of indazole derivatives, the following storage conditions are recommended for this compound to ensure its long-term integrity.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize thermal degradation. |

| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Keep in a tightly sealed container. | To prevent moisture uptake and contamination. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted to assess the stability of this compound.

Forced Degradation Study

Objective: To evaluate the intrinsic stability of the molecule and to identify potential degradation products.

Methodology:

-

Preparation of Samples: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).[8]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Characterize significant degradation products using LC-MS and NMR.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store multiple batches of this compound in the recommended packaging.

-

Storage Conditions: Store the samples under controlled long-term storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).

-

Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples for appearance, assay, and purity using a validated analytical method.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the stability assessment of this compound.

Factors Influencing Stability

Caption: Key environmental factors influencing the stability of this compound.

References

- 1. Indazole | 271-44-3 [chemicalbook.com]

- 2. CAS # 1006-28-6, N-Methyl-1H-indazol-3-amine - chemBlink [ww.chemblink.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. database.ich.org [database.ich.org]

- 9. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Assessment of Synthesized 7-methyl-1H-indazol-3-ol

Abstract: The robust characterization of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to drug development and chemical research. This document provides an in-depth technical guide on the comprehensive purity assessment of 7-methyl-1H-indazol-3-ol, a key heterocyclic building block. We detail a multi-pronged analytical approach employing chromatographic and spectroscopic techniques to ensure the identity, purity, and quality of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and workflow visualizations to support rigorous and reliable purity validation.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry.[1][2][3] this compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final API.[4] Therefore, a comprehensive purity assessment using orthogonal analytical methods is a critical step following synthesis to ensure the reliability and reproducibility of subsequent research and development.[5]

This guide outlines a systematic workflow for the purity validation of this compound, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis and Potential Impurities

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of a substituted 2-hydrazinylbenzoate derivative or a related precursor. A plausible route starts from 2-amino-3-methylbenzoic acid. Potential impurities may include unreacted starting materials, reagents, intermediates, and side-products such as regioisomers (e.g., 4-methyl, 5-methyl, or 6-methyl isomers if the starting material is not isomerically pure) or by-products from incomplete cyclization.[6]

Purity Assessment Workflow

A logical progression of analytical techniques ensures a thorough purity assessment.[7] The general workflow begins with qualitative checks and proceeds to rigorous quantitative analysis, as illustrated below.

Caption: General workflow for the purity assessment of a synthesized compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the main compound from potential impurities.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the industry standard for quantitative purity determination, offering high resolution and sensitivity.[1][10] The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[11]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve ~5 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to a final concentration of approximately 0.1 mg/mL with the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.[12]

Data Presentation: Representative HPLC Purity Data

| Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identity |

| 2.85 | 15.6 | 0.28 | Impurity 1 (Polar) |

| 8.92 | 5520.4 | 99.51 | This compound |

| 11.43 | 11.1 | 0.20 | Impurity 2 (Non-polar) |

| Total | 5547.1 | 100.00 |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are crucial for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. Quantitative NMR (qNMR) can also be used as a primary method to determine absolute purity without a specific reference standard.[10][13]

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[14]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[15]

-

Acquisition:

-

¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative measurements, a long relaxation delay (e.g., 5 times the longest T1) is critical.[16]

-

¹³C NMR: Acquire spectrum using a proton-decoupled pulse program.

-

Data Presentation: Predicted NMR Data for this compound in DMSO-d₆

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | N1-H |

| ~9.5 - 10.5 | br s | 1H | O3-H |

| ~7.45 | d | 1H | H4 |

| ~6.90 | t | 1H | H5 |

| ~6.80 | d | 1H | H6 |

| ~2.40 | s | 3H | C7-CH₃ |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C3 |

| ~140.0 | C7a |

| ~138.5 | C3a |

| ~128.0 | C5 |

| ~123.0 | C7 |

| ~118.0 | C4 |

| ~108.0 | C6 |

| ~16.5 | CH₃ |

digraph "NMR_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#202124"];// Node Definitions start [label="Unexpected Peak\nin NMR Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check Residual\nSolvent Tables?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_peak [label="Peak Identified as\nSolvent/Grease/Water", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_structure [label="Compare with Expected\nStructure & Impurities", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; impurity_peak [label="Peak Identified as\nStarting Material,\nIsomer, or Byproduct", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; d2o_shake [label="Perform D₂O\nShake Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exchangeable_proton [label="Peak Disappears:\nIdentified as N-H/O-H", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; further_analysis [label="Requires Further\n2D NMR / LC-MS\nAnalysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_solvent; check_solvent -> solvent_peak [label=" Yes"]; check_solvent -> check_structure [label=" No"]; check_structure -> impurity_peak [label=" Match Found"]; check_structure -> d2o_shake [label=" No Match,\nBroad Peak?"]; d2o_shake -> exchangeable_proton; check_structure -> further_analysis [label=" No Match,\nSharp Peak"]; }

Caption: Diagnostic workflow for troubleshooting unexpected NMR peaks.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of MS.[17] It is an invaluable tool for confirming the molecular weight of the main component and for identifying unknown impurities by their mass-to-charge ratio (m/z).[5][7]

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

LC Conditions: Typically the same as the HPLC-UV method described previously to allow for direct comparison of chromatograms.

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of the parent ion.

-

Mass Analyzer Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

Data Presentation: Expected Mass Spectrometry Data

| Ion Mode | Ion | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 149.0715 | 149.0713 |

| ESI+ | [M+Na]⁺ | 171.0534 | 171.0532 |

| ESI- | [M-H]⁻ | 147.0558 | 147.0560 |

Summary of Purity Assessment

A comprehensive purity assessment combines data from multiple orthogonal techniques. The final purity value is typically reported from the most accurate quantitative method, supported by qualitative data that confirms the identity and structure of the compound.

Table 5: Summary of Purity Results

| Analytical Method | Result | Purpose |

| HPLC (Area %) | 99.51% | Quantitative Purity |

| ¹H and ¹³C NMR | Structure consistent with this compound | Structural Confirmation |

| LC-MS (m/z) | Observed [M+H]⁺ at 149.0713 | Molecular Weight Confirmation |

| Melting Point | Sharp melting point consistent with a pure substance | Qualitative Purity Check |

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical strategy. Combining high-resolution chromatography (HPLC) for quantitative analysis with advanced spectroscopic techniques (NMR and MS) for definitive structural confirmation provides a robust and reliable validation of the compound's identity and purity. This comprehensive approach is essential for ensuring data integrity in research and is a critical component of quality control in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. moravek.com [moravek.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. benchchem.com [benchchem.com]

- 11. torontech.com [torontech.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. books.rsc.org [books.rsc.org]

- 17. benchchem.com [benchchem.com]

Potential Biological Targets of 7-methyl-1H-indazol-3-ol: A Technical Guide

Introduction

While direct experimental data for 7-methyl-1H-indazol-3-ol is limited in publicly available literature, the indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1][2] This technical guide will focus on the potential biological targets of this compound by examining the established activities of its close structural analog, 7-methyl-1H-indazole-3-carboxamide. The primary hypothesized targets for this class of compounds include p21-activated kinase 1 (PAK1), Calcium Release-Activated Calcium (CRAC) channels, Phosphoinositide 3-Kinase (PI3K), and cannabinoid receptors.[3][4] This document provides a comprehensive overview of these potential targets, their associated signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing biological activity.

Primary Hypothesized Target: p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho family of small GTPases, Rac1 and Cdc42.[4] Aberrant activation of PAK1 is strongly linked to tumor progression, making it a significant target in oncology.[1][5] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][5] It is hypothesized that this compound and its carboxamide analog would also exhibit inhibitory activity against PAK1.[1]

PAK1 Signaling Pathway

Upon activation by Rac/Cdc42, PAK1 phosphorylates numerous downstream substrates, initiating a cascade of cellular events that contribute to cell survival, proliferation, and cytoskeletal dynamics.[1][4] Inhibition of PAK1 by compounds such as this compound would be expected to modulate these pathways, leading to potential anti-tumor effects.[1]

Quantitative Data: PAK1 Inhibition by Analogs

The following table summarizes the inhibitory activities of various indazole-3-carboxamide analogs against PAK1.

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |

| Hypothetical 7-Methyl Analog | (4-phenoxyphenyl) | - |

| Analog 1 | (4-phenoxyphenyl) | 12.3 |

| Analog 2 | (4-(4-fluorophenoxy)phenyl) | 9.8 |

| Analog 3 | (4-(4-chlorophenoxy)phenyl) | 15.6 |

| Analog 4 | (4-cyclohexylphenyl) | 87.5 |

| Note: Specific IC50 data for this compound or its direct carboxamide analog against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[3] |

Experimental Protocol: PAK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1]

Materials:

-

Recombinant human PAK1 enzyme

-

PAK1 substrate peptide

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (indazole analogs)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare a stock solution of the test compound in DMSO and create a dilution series.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (as a control).

-

Add 2 µL of PAK1 enzyme and 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][3]

Secondary Potential Target: Calcium Release-Activated Calcium (CRAC) Channels

CRAC channels are crucial for calcium signaling and play a significant role in immune responses.[3] The indazole-3-carboxamide scaffold has been shown to inhibit CRAC channels.[3]

CRAC Channel Activation Pathway

CRAC channel activation is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM then translocates to the plasma membrane to activate ORAI, the pore-forming subunit of the CRAC channel, leading to calcium influx.

Quantitative Data: CRAC Channel Inhibition by Analogs

| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |

| Hypothetical 7-Methyl Analog | (3-fluoro-4-pyridyl) | - |

| Analog A | (2,6-difluorophenyl) | 1.51 |

| Analog B | (3-fluoro-4-pyridyl) | 0.67 |

| Analog C | (4-methoxyphenyl) | >100 |

| Analog D | (4-chlorophenyl) | 6.7 |

| Note: Specific IC50 data for this compound or its direct carboxamide analog against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[3] |

Experimental Protocol: CRAC Channel Inhibition Assay

This assay measures the ability of compounds to block calcium influx through CRAC channels in response to store depletion.[3]

Materials:

-

A suitable cell line expressing CRAC channels (e.g., Jurkat T cells)

-

Fluo-4 AM calcium indicator dye

-

Thapsigargin (ER Ca2+-ATPase inhibitor)

-

Test compounds (indazole analogs)

-

Assay buffer (e.g., HBSS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Load the cells with Fluo-4 AM dye.

-

Wash the cells to remove excess dye.

-

Add the test compounds at various concentrations.

-

Induce ER calcium store depletion by adding thapsigargin.

-

Measure the intracellular calcium concentration by monitoring the fluorescence of Fluo-4 AM over time using a fluorescence plate reader.

-

Calculate the inhibition of calcium influx by comparing the fluorescence increase in compound-treated wells to control wells.

-

Determine the IC50 values from the dose-response curves.[3]

Other Potential Targets

Phosphoinositide 3-Kinase (PI3K)

The PI3K pathway is another critical signaling cascade involved in cell growth, proliferation, and survival. Some indazole derivatives have shown inhibitory activity against PI3K, suggesting that this compound may also interact with this target.[4]

Cannabinoid Receptors

Indazole-based compounds have been investigated as modulators of cannabinoid receptors (CB1 and CB2).[6][7] These G protein-coupled receptors are involved in a wide range of physiological processes, and their modulation could have therapeutic implications.

Experimental Workflow: From Compound Handling to Data Analysis

The following diagram illustrates a general workflow for preparing and testing a compound like this compound in in-vitro assays.

Conclusion

Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, it is highly probable that this compound possesses significant biological activity. The most likely primary target is PAK1, with potential secondary activities against CRAC channels, PI3K, and cannabinoid receptors.[1][4] These potential activities warrant further investigation for their therapeutic applications, particularly in the fields of oncology and immunology. The experimental protocols provided herein offer a foundation for the in-vitro evaluation of this compound against these putative targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

The Structure-Activity Relationship of Substituted Indazol-3-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, substituted indazol-3-ols have emerged as a promising class of compounds with therapeutic potential in various domains, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted indazol-3-ols, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Structure and Biological Activities

Indazol-3-ols, also known as 3-hydroxyindazoles, are bicyclic heteroaromatic compounds. The core structure allows for substitutions at various positions, primarily at the N1, C5, and C7 positions of the indazole ring, which significantly influences their biological activity. These compounds have been investigated for a range of therapeutic applications, including their roles as anti-inflammatory, anticancer, and antiviral agents.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of substituted indazol-3-ols is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative SAR data for different biological activities.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

A significant area of investigation for indazol-3-ols is their potent anti-inflammatory activity, often attributed to the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

| Compound | R1 (N1-substituent) | R2 (C5-substituent) | 5-LOX Inhibition IC50 (nM) |

| 1 | H | H | >10000 |

| 2 | Benzyl | OCH3 | 130 |

| 3 | 4-Fluorobenzyl | OCH3 | 80 |

| 4 | 2-Chlorobenzyl | OCH3 | 65 |

| 5 | (Quinolin-2-yl)methyl | OCH3 | 44 |

| 6 | Benzyl | Cl | 250 |

| 7 | Benzyl | NO2 | >1000 |

Data synthesized from multiple sources.

SAR Insights for 5-LOX Inhibition:

-

N1-Substitution: Unsubstituted indazol-3-ol (Compound 1) is inactive. The presence of a benzyl group at the N1 position (Compound 2) confers significant activity.

-

Aromatic Ring Substitution on N1-Benzyl: Electron-withdrawing groups on the benzyl ring, such as fluorine (Compound 3) and chlorine (Compound 4), enhance the inhibitory potency.

-

Heterocyclic N1-Substituents: A (quinolin-2-yl)methyl substituent at the N1 position (Compound 5) results in the most potent inhibition in this series.

-

C5-Substitution: A methoxy group at the C5 position is generally favorable for activity. Replacing it with a chloro group (Compound 6) reduces potency, while a nitro group (Compound 7) leads to a loss of activity.

Anticancer Activity: Inhibition of Cancer Cell Line Proliferation

While less specific to the indazol-3-ol core, related indazole derivatives have shown significant antiproliferative activity. The data below is representative of the broader indazole class and provides a basis for future indazol-3-ol design.

| Compound | Scaffold | Target Cell Line | IC50 (µM) |

| 8 | 1H-Indazole-3-amine | K562 (Leukemia) | 5.15[2] |

| 9 | 1H-Indazole-3-amine | Hep-G2 (Hepatoma) | 3.32[2] |

| 10 | 6-Amino-1H-indazole | A2780 (Ovarian) | 4.21[3] |

| 11 | 6-Amino-1H-indazole | A549 (Lung) | 7.73[3] |

Note: These compounds are not strictly indazol-3-ols but provide valuable SAR insights for the indazole scaffold.

SAR Insights for Anticancer Activity:

-

The substitution pattern on the indazole ring and the nature of the appended functional groups are critical for cytotoxic potency against different cancer cell lines.[2][4] Further investigation is required to specifically delineate the SAR of indazol-3-ols as anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of substituted indazol-3-ols.

General Synthesis of N-Substituted Indazol-3-ols

A common route for the synthesis of N-substituted indazol-3-ols involves the reaction of an appropriately substituted isatoic anhydride with a corresponding hydrazine.

Example: Synthesis of 1-(Quinolin-2-yl)-1H-indazol-3-ol [5]

-

Reaction Setup: To an oven-dried round-bottom flask, add isatoic anhydride (1.0 eq) dissolved in ethanol.

-

Addition of Hydrazine: Add 2-hydrazinoquinoline (1.0 eq) to the solution at room temperature under an air atmosphere.

-

Reflux: Stir the reaction mixture at 85 °C for 3 hours.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature and allow it to stand for 12 hours.

-

Purification: Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure product.

Synthetic workflow for N-substituted indazol-3-ols.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the activity of 5-LOX.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.4.

-

Enzyme Solution: Dilute 5-lipoxygenase enzyme in the assay buffer.

-

Substrate Solution: Prepare a solution of arachidonic acid in ethanol and dilute with potassium hydroxide and water.

-

Test Compound: Dissolve the indazol-3-ol derivative in DMSO to prepare a stock solution, then serially dilute with the assay buffer.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, add the assay buffer, enzyme solution, and the test compound solution.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a vehicle control (DMSO).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Workflow for the in vitro 5-LOX inhibition assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[6][7][8]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test indazol-3-ol derivative (e.g., suspended in 0.5% carboxymethylcellulose) orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

Signaling Pathways

Understanding the signaling pathways modulated by substituted indazol-3-ols is crucial for elucidating their mechanism of action.

5-Lipoxygenase (5-LOX) Pathway

The anti-inflammatory effects of many indazol-3-ols are mediated through the inhibition of the 5-LOX pathway.[9][10][11][12] This pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators.

Inhibition of the 5-Lipoxygenase pathway by indazol-3-ols.

PI3K/Akt/mTOR Pathway

The indazole scaffold is also found in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[13][14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers.

Inhibition of the PI3K/Akt/mTOR pathway by indazole-based inhibitors.

Conclusion

Substituted indazol-3-ols represent a versatile and promising scaffold in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that careful modulation of substituents at the N1 and C5 positions can lead to potent and selective inhibitors of key biological targets. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel indazol-3-ol derivatives. Further exploration of this chemical space is warranted to develop new therapeutic agents for a range of diseases.

References

- 1. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. cusabio.com [cusabio.com]

- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Predicted Mechanism of Action for 7-methyl-1H-indazol-3-ol: An In-Depth Technical Guide

Disclaimer: Direct experimental data for 7-methyl-1H-indazol-3-ol is not extensively available in the public domain. This technical guide extrapolates the predicted mechanism of action based on the well-documented activities of structurally related 1H-indazole-3-carboxamide derivatives. The core indazole scaffold is a "privileged structure" in medicinal chemistry, suggesting that derivatives with similar substitutions may exhibit comparable biological activities.[1][2]

Introduction

The 1H-indazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[2][3] This guide focuses on the predicted mechanism of action for this compound, drawing insights from its close analog, 7-methyl-1H-indazole-3-carboxamide. The primary hypothesis centers on the inhibition of p21-Activated Kinase 1 (PAK1), a critical signaling node in oncology.[1][4] Additionally, other potential biological targets for this class of compounds include Calcium Release-Activated Calcium (CRAC) channels, Phosphoinositide 3-Kinase (PI3K), and cannabinoid receptors.[4][5]

Primary Predicted Mechanism of Action: PAK1 Inhibition

The most compelling hypothesis for the mechanism of action of 1H-indazole derivatives is the inhibition of p21-Activated Kinase 1 (PAK1).[4] PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42.[1][4] Aberrant activation of PAK1 is strongly linked to tumor progression, promoting cell proliferation, survival, and metastasis.[1][6] Therefore, PAK1 is a significant target for the development of novel anticancer therapies.[1][6]

The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][6] It is hypothesized that this compound will also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a small, hydrophobic substitution not expected to interfere with the core binding interactions of the indazole moiety with the kinase.[1]

PAK1 is a central component in a complex network of signaling pathways that regulate cell growth, survival, and migration.[4] Upon activation by Rac/Cdc42, PAK1 phosphorylates numerous downstream substrates, initiating a cascade of cellular events that contribute to tumorigenesis.[4] Inhibition of PAK1 by a compound like this compound would be expected to disrupt these oncogenic signals.

References

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 7-methyl-1H-indazol-3-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for 7-methyl-1H-indazol-3-ol could not be located in publicly available databases as of December 2025. The following technical guide focuses on the synthesis and biological activities of structurally related indazole derivatives, particularly 7-methyl-1H-indazole-3-carboxamide, to provide a relevant and comprehensive resource.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These activities include anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Within this class, 1H-indazole-3-carboxamide derivatives have emerged as particularly promising therapeutic agents.[1] Although direct experimental data for this compound is limited, the established structure-activity relationships (SAR) for this class of compounds allow for a reasoned projection of its likely biological profile.

Synthesis of Indazole Derivatives

The synthesis of 7-methyl-1H-indazole derivatives typically starts from 7-methyl-indole. The general workflow involves the formation of an aldehyde, followed by oxidation to a carboxylic acid, and subsequent functional group manipulation to achieve the desired analog.[2][3]

This protocol is adapted from established methods for the synthesis of indazole-3-carboxamides.[2][3]

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

-

In a round-bottom flask, cool a solution of sodium nitrite (1.10 g, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL) to 0 °C.

-

Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the solution at 0 °C.

-

After stirring for 10 minutes at 0 °C, add a solution of 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL) dropwise over 2 hours using a syringe pump.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 8:2) to yield 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.

Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid (Pinnick Oxidation)

-

Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

-

In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of 7-Methyl-1H-indazole-3-carboxamide

-

Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.

-

Add ammonium chloride (1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Caption: Synthetic route for 7-Methyl-1H-indazole-3-carboxamide.

Potential Biological Activity: PAK1 Inhibition

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for novel anticancer therapies.[1] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][4] It is hypothesized that this compound and its analogs would also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a relatively small hydrophobic substitution that is unlikely to disrupt the core binding interactions of the indazole moiety with the kinase.[1]

PAK1 is a key downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1.[1] It plays a crucial role in signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[1] Inhibition of PAK1 by indazole derivatives can modulate these pathways, leading to an anti-tumor effect.

Caption: The PAK1 signaling pathway and its inhibition by indazole derivatives.

Quantitative Data of Related Indazole Derivatives

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of various 1H-indazole-3-amine derivatives against different cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 6o | HEK-293 (Normal Cell Line) | 33.2 |

| Compound 89 | Bcr-AblWT | 0.014 |

| Compound 89 | Bcr-AblT315I | 0.45 |

| Compound 89 | K562 | 6.50 |

| Compound 120 | IDO1 | 5.3 |

| Entrectinib (127) | ALK | 0.012 |

Data sourced from a study on 1H-indazole-3-amine derivatives.[5][6]

Experimental Protocol: In Vitro PAK1 Inhibition Assay

The inhibitory activity of a compound like this compound against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to determine the IC50 value.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound or 5% DMSO (as a control).

-

Kinase Reaction: Add the PAK1 enzyme, substrate, and ATP to initiate the reaction. Incubate at room temperature for the recommended time.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Record the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion

The 1H-indazole scaffold is a versatile and valuable starting point for the development of novel therapeutics, particularly in oncology. While direct experimental data on this compound is scarce, the well-documented anti-tumor activities of structurally related indazole derivatives, primarily through the inhibition of the PAK1 signaling pathway, suggest its potential as a therapeutic agent. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Protocol for the Synthesis of 7-methyl-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-methyl-1H-indazol-3-ol, a valuable building block in medicinal chemistry. The described methodology is based on established synthetic routes for analogous indazole derivatives and is presented as a two-step process. The initial step involves the formation of a 3-aminoindazole intermediate, which is subsequently converted to the desired 3-indazolol.

Data Presentation

The following table summarizes the reactants and expected products for the proposed synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield (%) |

| 1 | 2-Amino-3-methylbenzonitrile | Hydrazine hydrate, Hydrochloric acid | 7-methyl-1H-indazol-3-amine | 85-95% (estimated) |

| 2 | 7-methyl-1H-indazol-3-amine | Sodium nitrite, Sulfuric acid, Water | This compound | 70-80% (estimated) |

Note: Yields are estimated based on similar reactions reported in the literature.

Experimental Protocols

A two-step synthetic approach is proposed for the preparation of this compound. The first step is the synthesis of the key intermediate, 7-methyl-1H-indazol-3-amine, from 2-amino-3-methylbenzonitrile. The second step involves the diazotization of the amino group followed by hydrolysis to yield the final product.

Step 1: Synthesis of 7-methyl-1H-indazol-3-amine

This procedure is adapted from established methods for the synthesis of 3-aminoindazoles from ortho-aminobenzonitriles. The reaction of 2-amino-3-methylbenzonitrile with hydrazine hydrate in the presence of an acid catalyst leads to the formation of the indazole ring.

Materials and Reagents:

-

2-Amino-3-methylbenzonitrile

-

Hydrazine hydrate (80% in water)

-

Concentrated Hydrochloric acid (HCl)

-

Ethylene glycol

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methylbenzonitrile (1.0 eq).

-

Add ethylene glycol to the flask to serve as the solvent.

-

Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture while stirring.

-

Add hydrazine hydrate (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 7-methyl-1H-indazol-3-amine.

Step 2: Synthesis of this compound

This protocol describes the conversion of 7-methyl-1H-indazol-3-amine to this compound via a diazotization reaction followed by hydrolysis.

Materials and Reagents:

-

7-methyl-1H-indazol-3-amine

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Ethyl acetate

Procedure:

-

In a beaker, dissolve 7-methyl-1H-indazol-3-amine (1.0 eq) in a dilute solution of sulfuric acid in water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the acidic solution of the amine while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to room temperature and then gently warm it to 50-60 °C. Nitrogen gas evolution should be observed. Maintain this temperature until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.